Thienopyridone

PRL phosphatase selectivity profiling PTP panel

Thienopyridone (7-amino-2-phenyl-5H-thieno[3,2-c]pyridin-4-one) is a heterocyclic small-molecule inhibitor that potently and selectively targets the phosphatase of regenerating liver (PRL) family (PRL-1/PTP4A1, PRL-2/PTP4A2, PRL-3/PTP4A3). Unlike multi-targeted phosphatase inhibitors or indirect pathway modulators, thienopyridone directly inhibits all three PRL isoforms with well-characterized IC50 values in the sub-micromolar range and demonstrates a distinct cellular mechanism involving p130Cas cleavage rather than conventional genotoxic stress pathways.

Molecular Formula C13H10N2OS
Molecular Weight 242.30 g/mol
CAS No. 1018454-97-1
Cat. No. B2394442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThienopyridone
CAS1018454-97-1
Molecular FormulaC13H10N2OS
Molecular Weight242.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(S2)C(=CNC3=O)N
InChIInChI=1S/C13H10N2OS/c14-10-7-15-13(16)9-6-11(17-12(9)10)8-4-2-1-3-5-8/h1-7H,14H2,(H,15,16)
InChIKeyFBVOPOZVLBHOHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Thienopyridone (CAS 1018454-97-1) Procurement Guide: Potent and Selective PRL Phosphatase Inhibitor for Cancer Research


Thienopyridone (7-amino-2-phenyl-5H-thieno[3,2-c]pyridin-4-one) is a heterocyclic small-molecule inhibitor that potently and selectively targets the phosphatase of regenerating liver (PRL) family (PRL-1/PTP4A1, PRL-2/PTP4A2, PRL-3/PTP4A3) [1]. Unlike multi-targeted phosphatase inhibitors or indirect pathway modulators, thienopyridone directly inhibits all three PRL isoforms with well-characterized IC50 values in the sub-micromolar range and demonstrates a distinct cellular mechanism involving p130Cas cleavage rather than conventional genotoxic stress pathways [1][2].

Why Generic Substitution Fails for Thienopyridone (CAS 1018454-97-1): PRL Isoform Selectivity and Mechanism Differentiators


In-class PRL phosphatase inhibitors cannot be simply interchanged in experimental protocols due to substantial differences in isoform selectivity profiles, potency ranges, and cellular mechanisms. For instance, pentamidine exhibits broader phosphatase inhibition without PRL selectivity [1], while rhodanine derivatives and analogs like CG-707 display IC50 values 3- to 7-fold weaker against PRL-3 compared to thienopyridone [1]. Furthermore, thienopyridone's defined cellular mechanism—inducing p130Cas cleavage and anoikis without activating the p53 genotoxic stress pathway—differs fundamentally from the mechanisms of comparator compounds and from the redox-mediated, potentially non-specific inhibition observed with its own derivative, iminothienopyridinedione (JMS-053) [2]. These distinctions in selectivity, potency, and mechanism carry direct consequences for experimental reproducibility and the interpretability of downstream biological readouts, making generic substitution a scientifically risky proposition.

Thienopyridone (CAS 1018454-97-1) Quantitative Differentiation Evidence: Direct Comparative Data vs. PRL Inhibitor Alternatives


Thienopyridone vs. Pentamidine: PRL Isoform Selectivity Profile Over a Broad Phosphatase Panel

Thienopyridone demonstrates selective inhibition of all three PRL isoforms (IC50: 128-277 nM) while showing minimal activity against a panel of 11 other protein tyrosine phosphatases (PTPs) using the DiFMUP substrate [1]. In direct comparison, pentamidine exhibits similar activity against PRL-1/2/3 but lacks this selectivity, showing broader activity against other phosphatases [1].

PRL phosphatase selectivity profiling PTP panel

Thienopyridone vs. Rhodanine Derivatives and CG-707: PRL-3 Inhibitory Potency Differential

Thienopyridone inhibits PRL-3 with an IC50 of 128 nM [1]. In contrast, rhodanine derivative 5e exhibits an IC50 of 900 nM against PRL-3, and CG-707 shows an IC50 of 800 nM [1].

PRL-3 potency comparison IC50

Thienopyridone vs. Iminothienopyridinedione (JMS-053): Cellular Mechanism Differentiator Involving p53 Pathway Activation

Thienopyridone induces p130Cas cleavage and anoikis (apoptosis triggered by loss of cell-matrix attachment) without increasing p53 or phospho-p53 (Ser15) levels [1]. This p53-independent mechanism distinguishes it from genotoxic agents like etoposide, which activate the p53 pathway [1]. While iminothienopyridinedione (JMS-053) represents a more potent derivative (PRL-3 IC50 = 18 nM), its inhibition mechanism has been shown to involve redox-mediated oxidation of the catalytic cysteine, leading to non-specific inhibition of multiple PTPs and off-target effects [2].

p130Cas cleavage p53-independent apoptosis mechanism of action

Thienopyridone Cellular Efficacy: Quantified Anchorage-Independent Growth Inhibition and Anti-Migratory Activity Without Anti-Proliferative Effects

Thienopyridone exhibits defined cellular EC50 values for inhibiting anchorage-independent growth: 3.29 μM in RKO colorectal cancer cells and 3.05 μM in HT-29 colorectal cancer cells . In HUVEC endothelial cells, thienopyridone (3.75-30 μM; 24 hours) significantly suppresses cell migration while demonstrating no effect on cell proliferation [1].

anchorage-independent growth cell migration cancer cell biology

Thienopyridone (CAS 1018454-97-1) Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


PRL Isoform-Specific Functional Studies Requiring Selective Inhibition Without Off-Target PTP Activity

Researchers investigating the individual or collective roles of PRL-1, PRL-2, and PRL-3 in cancer cell signaling should select thienopyridone due to its demonstrated selectivity over a panel of 11 other PTPs [1]. This selectivity profile is essential for experiments where confounding off-target phosphatase inhibition would obscure interpretation of PRL-specific biological functions. Alternative compounds such as pentamidine, which lacks this selectivity, are not suitable for such studies.

Anchorage-Independent Growth (Soft Agar) Assays in Colorectal Cancer Models

Thienopyridone is validated for use in soft agar colony formation assays, with established EC50 values of 3.29 μM (RKO cells) and 3.05 μM (HT-29 cells) [1]. Researchers studying PRL-mediated regulation of anoikis resistance and three-dimensional tumor cell growth in colorectal cancer should employ thienopyridone at concentrations guided by these defined EC50 benchmarks.

p53-Independent Apoptosis and p130Cas Signaling Studies

For investigations focused on non-genotoxic mechanisms of apoptosis induction and p130Cas cleavage, thienopyridone is the appropriate tool compound. Its ability to induce p130Cas cleavage and anoikis without activating the p53 pathway distinguishes it from genotoxic agents like etoposide [1]. This makes thienopyridone particularly valuable for studies aiming to dissect PRL-mediated apoptotic signaling independent of DNA damage response pathways.

Cell Migration Assays in Endothelial and Cancer Cell Systems

Thienopyridone is a suitable tool for investigating PRL-dependent regulation of cell migration without confounding anti-proliferative effects. At concentrations of 3.75-30 μM, thienopyridone significantly suppresses HUVEC migration while leaving proliferation unaffected [1]. This selective anti-migratory profile supports its use in metastasis, angiogenesis, and cell motility studies where maintaining cell viability is critical for assay interpretation.

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